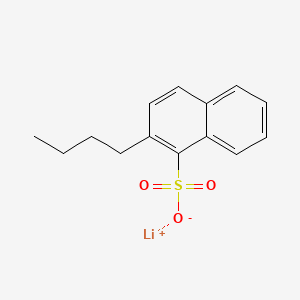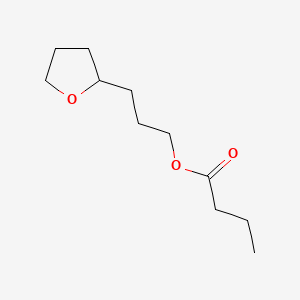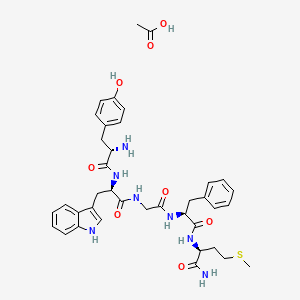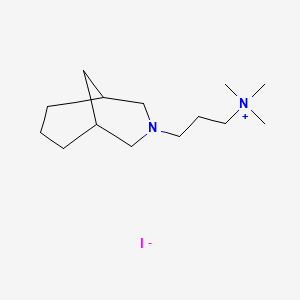
Lithium butylnaphthalenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium butylnaphthalenesulfonate: is a chemical compound that belongs to the class of lithium salts of naphthalenesulfonic acids. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a surfactant, dispersant, and wetting agent due to its excellent solubility and stability in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium butylnaphthalenesulfonate can be synthesized through the sulfonation of naphthalene followed by the introduction of a butyl group. The general synthetic route involves the following steps:
Sulfonation of Naphthalene: Naphthalene is reacted with concentrated sulfuric acid to form naphthalenesulfonic acid.
Alkylation: The naphthalenesulfonic acid is then alkylated with butanol in the presence of a catalyst to introduce the butyl group.
Neutralization: The resulting butylnaphthalenesulfonic acid is neutralized with lithium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and alkylation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium butylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to naphthalene derivatives.
Substitution: It can undergo substitution reactions where the butyl group or the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield butylnaphthalenesulfonic acids, while substitution can produce a variety of functionalized naphthalene derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of lithium butylnaphthalenesulfonate involves its interaction with various molecular targets and pathways:
Surfactant Action: It reduces the surface tension of liquids, allowing for better mixing and dispersion of substances.
Dispersant Action: It stabilizes colloidal systems by preventing the aggregation of particles.
Wetting Agent: It enhances the wetting properties of liquids, improving their ability to spread over surfaces.
Comparaison Avec Des Composés Similaires
Sodium butylnaphthalenesulfonate: Similar in structure but with sodium instead of lithium.
Potassium butylnaphthalenesulfonate: Similar in structure but with potassium instead of lithium.
Lithium naphthalenesulfonate: Similar but without the butyl group
Uniqueness: Lithium butylnaphthalenesulfonate is unique due to the presence of both the lithium ion and the butyl group, which confer specific properties such as enhanced solubility and stability in water. These properties make it particularly useful in applications requiring high-performance surfactants and dispersants .
Propriétés
Formule moléculaire |
C14H15LiO3S |
|---|---|
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
lithium;2-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Li/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)18(15,16)17;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
HCXASCLMFSAQFD-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)





![2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13784651.png)
![4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione](/img/structure/B13784657.png)
